N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions.
Benzoylation: The isoquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the benzoylated isoquinoline with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A core structure shared with the compound, known for its biological activities.
Benzoyl derivatives: Compounds with similar benzoyl groups that exhibit diverse chemical reactivity.
Sulfonamide derivatives: Compounds with sulfonamide groups that are widely used in medicinal chemistry.
Uniqueness
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is unique due to its combination of the isoquinoline core, benzoyl group, and sulfonamide moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-17-9-8-14-10-11-20(13-16(14)12-17)18(21)15-6-4-3-5-7-15/h3-9,12,19H,2,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYXSJTVIIYEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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